molecular formula C10H11NO2 B135023 3,5-Dimethoxyphenylacetonitrile CAS No. 13388-75-5

3,5-Dimethoxyphenylacetonitrile

Cat. No. B135023
CAS RN: 13388-75-5
M. Wt: 177.2 g/mol
InChI Key: UUNRWZQWCNTSCV-UHFFFAOYSA-N
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Description

The compound of interest, 3,5-Dimethoxyphenylacetonitrile, is a chemical that belongs to the class of organic compounds known as phenylacetonitriles. It is characterized by the presence of a phenyl group attached to an acetonitrile moiety, with methoxy groups substituted at the 3 and 5 positions of the aromatic ring. Although the provided papers do not directly discuss 3,5-Dimethoxyphenylacetonitrile, they do provide insights into the behavior and characteristics of structurally related compounds.

Synthesis Analysis

The synthesis of related dimethoxyphenylacetonitrile derivatives is reported in several studies. For instance, the synthesis of 2-amino-7, 8-dimethoxy-1H-3-benzazepine from 3,4-dimethoxyphenylacetonitrile is described, highlighting a method for constructing complex heterocyclic structures from simpler nitrile precursors . Another study reports the formation of a by-product during the reaction of 3,4-dimethoxybenzyl chloride with sodium cyanide, which underscores the potential complexity and unexpected pathways in the synthesis of dimethoxyphenylacetonitrile derivatives .

Molecular Structure Analysis

The molecular structure of dimethoxyphenylacetonitrile derivatives can be complex, as evidenced by the X-ray crystal structure analysis of a bicyclic ortho-aminocarbonitrile derivative . The study provides detailed information on the crystal system, space group, and lattice parameters, which are crucial for understanding the three-dimensional arrangement of atoms within the crystal.

Chemical Reactions Analysis

Chemical reactions involving dimethoxyphenylacetonitrile derivatives can lead to a variety of products. For example, the acid-catalyzed cyclization of 3-acetyl-3-(3,4-dimethoxyphenyl) adiponitrile yields a hexahydroindol-dione, with several intermediates identified during the reaction process . This indicates that dimethoxyphenylacetonitrile compounds can undergo complex transformations under acidic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxyphenylacetonitrile derivatives can be inferred from the studies of similar compounds. The crystal structure of 2-amino-5,6-dihydro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile provides insights into the molecular geometry and packing within the crystal lattice, which are important for understanding the compound's solid-state properties . Additionally, the kinetic and mechanistic study of the reaction between pentafluorophenylacetonitrile and guanidine-like bases offers information on reaction rates and product formation, which can be relevant to the reactivity of dimethoxyphenylacetonitrile derivatives .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Xylopinine : Utilizing 3,4-Dimethoxyphenylacetonitrile, a precursor closely related to 3,5-Dimethoxyphenylacetonitrile, researchers synthesized xylopinine, a compound potentially useful in various chemical processes (Jiang Shen-de, 2010).

  • Formation of Isoquinoline Derivatives : In the synthesis of isoquinolines, a variant of 3,5-Dimethoxyphenylacetonitrile showed potential in forming chloro-isoquinoline derivatives, indicating its utility in complex organic syntheses (T. Koyama et al., 1975).

Photodegradation Studies

  • Study on Dimethoxy Curcuminoids : Research on the photodegradation of dimethoxy curcuminoids revealed that 3,5-dimethoxy variants are significant in understanding the stability and decomposition patterns of such compounds (Petra Galer, B. Šket, 2015).

Pharmaceutical Research

  • Synthesis of Progesterone Receptor Modulators : While not directly using 3,5-Dimethoxyphenylacetonitrile, related compounds have been utilized in the development of progesterone receptor modulators, indicating potential pharmaceutical applications (A. Fensome et al., 2008).

Electrochemical Studies

  • Electrochemical Behavior of Phenylthiophene : Investigations into the electrooxidation of phenylthiophene derivatives in acetonitrile included studies on compounds structurally similar to 3,5-Dimethoxyphenylacetonitrile, providing insights into electrochemical processes and potential applications in material science (D. Ekinci et al., 2000).

Safety And Hazards

3,5-Dimethoxyphenylacetonitrile is harmful if swallowed or in contact with skin . It’s recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area when handling this compound .

properties

IUPAC Name

2-(3,5-dimethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNRWZQWCNTSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158409
Record name 3,5-Dimethoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxyphenylacetonitrile

CAS RN

13388-75-5
Record name 3,5-Dimethoxyphenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013388755
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Record name 13388-75-5
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Record name 3,5-Dimethoxyphenylacetonitrile
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Record name 3,5-Dimethoxyphenylacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
JD White, DS Straus - The Journal of Organic Chemistry, 1967 - ACS Publications
Treatment of 3, 5-dimethoxyphenylacetonitrile with zinc cyanide and a hydrogen halide gave a 3-halo-6, 8-dimethoxyisoquinoline. Structural confirmation of the products was obtained …
Number of citations: 12 pubs.acs.org
T HIRoTA, T KOYAMA, T NANBA… - Chemical and …, 1977 - jstage.jst.go.jp
The Vilsmeier reaction of phenylacetonitriles to obtain intermediates of isoquinoline cyclization was described (refer to Chart 1). Phenylacetonitrile (I) gave β-dimethylamino-α-…
Number of citations: 9 www.jstage.jst.go.jp
T KOYAMA, T HIROTA, Y SHINOHARA… - Chemical and …, 1975 - jstage.jst.go.jp
A novel synthesis of 3-chloro-or 3-chloro-4-formylisoquinolines by the Vilsmeier reaction of phenylacetonitriles is described. 3, 5-Dimethoxyphenylacetonitrile (I) afforded 3-chloro-6, 8-…
Number of citations: 13 www.jstage.jst.go.jp
AA Finnie - 1989 - search.proquest.com
Mollisin, a unique dichloroacetylnapthoquinone metabolite of the fungus Mollisia caesia is of polyketide origin. The biosynthesis of mollisin is proposed to proceed either through the …
Number of citations: 3 search.proquest.com
E Pagnotta, N Agerbirk, CE Olsen… - Journal of Agricultural …, 2017 - ACS Publications
A system of benzylic glucosinolates was found and characterized in common pepperweed, Lepidium densiflorum Schrad. The major glucosinolate was the novel 4-hydroxy-3,5-…
Number of citations: 24 pubs.acs.org
CD Gutsche, HW Voges - The Journal of Organic Chemistry, 1967 - ACS Publications
A study of the acylation reactions of 2-and 4-pyridylacetonitriles has shown that (a) theproduct from cold or hot acetic anhydride and 2-pyridylacetonitrile is the C-acetyl derivative 3,(b) …
Number of citations: 29 pubs.acs.org
NR El-Brollosy, R Loddo - Drug Research, 2015 - thieme-connect.com
Novel emivirine analogues 6a, b were synthesized by reacting chloromethyl ethyl ether with 5-ethyl/isopropyl-6-(3,5-dimethoxybenzyl)uracils 5e, f. On the other hand, A series of new …
Number of citations: 2 www.thieme-connect.com
T Koyama, T Hirota, I Itô, M Toda, M Yamato - Tetrahedron Letters, 1968 - Elsevier
Tetrahedron Letters No.44, pp. 4631-4634, 1968. Pergamon Press. Printed in Great Britain. REACTIONS OF BENZYLCARBONYL COMPOUNDS Page 1 Tetrahedron Letters No.44, pp. …
Number of citations: 2 www.sciencedirect.com
YS Lin - 1968 - search.proquest.com
The acid-catalyzed condensation of 2-benzoyl-l, 2-dihydroisoquinaldonitrile (I) with 1, 1-diphenylethylene has been reported^ to produce two isomeric compounds of molecular formula…
Number of citations: 4 search.proquest.com
Y Kim - 2018 - digitalcommons.andrews.edu
Stilbenes are naturally occurring compounds that have exhibited antibacterial activity, although the biological effect of various stilbenes differs for Gram-positive and Gram-negative …
Number of citations: 3 digitalcommons.andrews.edu

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